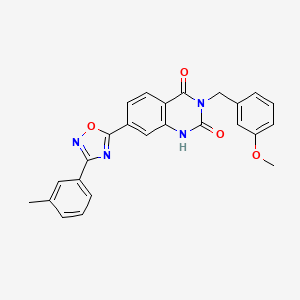

![molecular formula C13H10F2N4O4S B2941035 N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 753464-44-7](/img/structure/B2941035.png)

N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide” is a chemical compound with the molecular formula C13H10F2N4O4S and a molecular weight of 356.3 . It’s important to note that the information available on this compound is limited and may not be fully comprehensive.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Environmental Degradation of Antibiotics

Microbial Degradation Pathways

A study by Ricken et al. (2013) explored an unusual microbial degradation pathway for sulfonamide antibiotics, initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process is significant for the environmental breakdown of persistent antibiotic compounds, including sulfonamides, thereby potentially reducing the propagation of antibiotic resistance in the environment (Ricken et al., 2013).

Medical Research

Antitumor and Enzyme Inhibitory Activities

Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These findings are crucial for the development of new therapeutic agents targeting specific cancer types and enzyme-related disorders (Kucukoglu et al., 2016).

Antimicrobial Activity

El‐Emary et al. (2002) reported on the synthesis and antimicrobial activity of new heterocycles based on sulfonamide compounds. These compounds could serve as potential antimicrobial agents, highlighting the importance of sulfonamide derivatives in combating microbial infections (El‐Emary et al., 2002).

Oxidative Cleavage in Water Treatment

The study by Kim et al. (2015) on the oxidative cleavage of sulfonamides by ferrate(VI) under acidic conditions offers insights into the removal of antibiotic residues from water sources, which is vital for preventing the spread of antibiotic resistance and ensuring safe drinking water (Kim et al., 2015).

Pharmaceutical Development

Anticonvulsant Agents

Farag et al. (2012) synthesized sulfonamide derivatives containing a thiazole moiety and evaluated their anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs, offering hope for better management of seizure disorders (Farag et al., 2012).

Mécanisme D'action

The mechanism of action of “N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide” is not currently known. Further studies are required to elucidate how this compound interacts with biological systems.

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-3-hydroxybenzotriazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRJSGYYMMEUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)